4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Beschreibung
4-[2-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a synthetic small molecule characterized by a quinazolinone core (4-oxo-3,4-dihydroquinazoline) functionalized with a sulfanyl-linked carbamoyl methyl group attached to a 3-chloro-4-methylphenyl moiety. Quinazolinone derivatives are known for diverse bioactivities, including kinase inhibition and anticancer effects, driven by interactions with hydrophobic pockets and hydrogen-bonding motifs in target proteins .
Eigenschaften
IUPAC Name |
4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O3S/c1-20-13-14-22(18-24(20)30)32-27(36)19-38-29-33-25-11-6-5-10-23(25)28(37)34(29)17-7-12-26(35)31-16-15-21-8-3-2-4-9-21/h2-6,8-11,13-14,18H,7,12,15-17,19H2,1H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHDOPKULRMHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an anthranilic acid derivative with an appropriate amine.
Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with a thiol compound under suitable conditions.
Attachment of the Carbamoyl Group: This is done by reacting the intermediate with an isocyanate or carbamoyl chloride.
Final Coupling with Butanamide: The final step involves coupling the intermediate with a butanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl and carbamoyl groups may enhance binding affinity and specificity to the target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compounds sharing the quinazolinone scaffold but differing in substituents provide insights into structure-activity relationships (SAR):
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (477329-16-1) Core: Quinazolinone with a 4-chlorophenyl substituent. Key Differences: Lacks the phenethyl butanamide chain; instead, it features a sulfamoylphenyl acetamide group.
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (923226-64-6) Core: Thienopyrimidinone instead of quinazolinone. Key Differences: A thienopyrimidinone core and 2-methylpropyl substituent may confer distinct electronic properties, affecting binding to kinases or proteases .
Substituent-Driven Bioactivity Variations
- Chloro vs. highlights that chloro-substituted aromatics often exhibit stronger binding to ATP-binding pockets in kinases due to halogen bonding .
- In contrast, sulfamoylphenyl groups (e.g., 477329-16-1) may engage in hydrogen bonding with polar residues, altering inhibition kinetics .
Computational Similarity and Bioactivity Clustering
- Tanimoto/Dice Metrics: suggests that the target compound and 477329-16-1 may share moderate similarity (Tanimoto > 0.6) in MACCS fingerprints due to common sulfanyl and quinazolinone motifs. However, differences in side chains reduce overall similarity .
- Bioactivity Clustering: Per , chloroaryl-substituted quinazolinones cluster with kinase inhibitors, while sulfamoylphenyl analogues align with carbonic anhydrase inhibitors, reflecting substituent-driven target divergence .
Data Tables
Table 1: Structural and Functional Comparison of Quinazolinone Analogues
| Compound Name/ID | Core Structure | Key Substituents | Molecular Weight* | Predicted LogP | Putative Targets |
|---|---|---|---|---|---|
| Target Compound | Quinazolinone | 3-Chloro-4-methylphenyl, phenethyl butanamide | ~520 g/mol | ~3.8 | Kinases (e.g., EGFR) |
| 477329-16-1 | Quinazolinone | 4-Chlorophenyl, sulfamoylphenyl acetamide | ~460 g/mol | ~2.5 | Carbonic anhydrase |
| 923226-64-6 | Thienopyrimidinone | 3-Chloro-4-methoxyphenyl, 2-methylpropyl | ~490 g/mol | ~4.2 | Proteases, PDEs |
*Molecular weights estimated based on structural formulae.
Research Findings and Implications
- Substituent Effects : Chloro and methyl groups enhance target affinity but may reduce solubility, necessitating formulation optimization for in vivo applications .
- Core Flexibility: Quinazolinone derivatives with flexible side chains (e.g., phenethyl butanamide) show broader target profiles compared to rigid analogues .
- Synthetic Scalability : High-yield routes (e.g., diazonium coupling in ) are viable for large-scale production but require careful control of reaction conditions to minimize byproducts .
Biologische Aktivität
The compound 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 603.2 g/mol. The structure includes a quinazoline core, which is often associated with various pharmacological activities. The presence of the sulfanyl group and carbamoyl moieties enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research has indicated several significant biological activities associated with this compound:
1. Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion may also exhibit similar properties due to its structural analogies.
2. Anticancer Properties
Quinazoline derivatives are widely studied for their anticancer potential. Research indicates that compounds targeting specific enzymes involved in cancer cell proliferation can inhibit tumor growth. The compound's ability to interact with cellular pathways makes it a candidate for further investigation in cancer therapeutics.
3. Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit certain enzymes critical for disease progression, such as dihydroorotate dehydrogenase (DHODH) , which is involved in pyrimidine synthesis. Inhibition of DHODH has implications for both cancer and autoimmune diseases.
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : By interacting with key enzymes, the compound can disrupt metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells, enhancing their therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
